molecular formula C14H17N5O B2622802 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isonicotinamide CAS No. 1797329-48-6

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isonicotinamide

Cat. No. B2622802
CAS RN: 1797329-48-6
M. Wt: 271.324
InChI Key: WUTAPHBEYXQVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)isonicotinamide” is a complex organic molecule that contains a pyrimidine ring and an isonicotinamide group . Pyrimidine is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Isonicotinamide is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Molecular Structure Analysis

The molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy . Unfortunately, without specific data or a known compound to reference, a detailed molecular structure analysis isn’t possible.

Mechanism of Action

DMAMCL is believed to inhibit protein kinase C and c-Jun N-terminal kinase through its interaction with the ATP-binding site of these enzymes. It has also been found to bind to zinc ions, which could explain its potential use as a fluorescent probe for detecting zinc ions in biological systems.
Biochemical and Physiological Effects:
DMAMCL has been found to have inhibitory effects on certain enzymes, which could have implications for the treatment of diseases such as cancer and Alzheimer's disease. It has also been found to bind to zinc ions, which could have implications for the study of zinc ion signaling in biological systems.

Advantages and Limitations for Lab Experiments

One advantage of DMAMCL is its potential use as a fluorescent probe for detecting zinc ions in biological systems. It also has potential applications in photodynamic therapy for cancer treatment. However, one limitation is that it has only been studied in vitro and its effects in vivo are not yet known.

Future Directions

There are several future directions for the study of DMAMCL. One direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its effects in vivo to determine its potential use as a therapeutic agent. Additionally, further research could be done on its interactions with zinc ions and its potential use as a fluorescent probe for detecting zinc ions in biological systems.

Synthesis Methods

DMAMCL can be synthesized through a multistep process starting from isonicotinamide. The first step involves the reaction of isonicotinamide with acetic anhydride and sulfuric acid to form isonicotinamide N-oxide. This is followed by the reaction of the N-oxide with sodium methoxide to produce 4-methoxyisonicotinamide. The final step involves the reaction of 4-methoxyisonicotinamide with 4-dimethylaminopyrimidine-2-carbaldehyde to form DMAMCL.

Scientific Research Applications

DMAMCL has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes, such as protein kinase C and c-Jun N-terminal kinase. It has also been studied for its potential use as a fluorescent probe for detecting zinc ions in biological systems. DMAMCL is also being investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific data, it’s difficult to provide detailed safety information .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-10-8-13(19(2)3)18-12(17-10)9-16-14(20)11-4-6-15-7-5-11/h4-8H,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTAPHBEYXQVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=NC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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